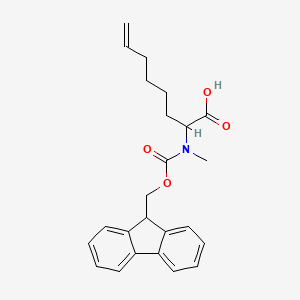
Diethyl 2,3-difluorofumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,3-difluorofumarate is an organic compound with the molecular formula C8H10F2O4 It is a diester of fumaric acid, where two fluorine atoms are substituted at the 2 and 3 positions of the fumarate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 2,3-difluorofumarate can be synthesized through the esterification of 2,3-difluorofumaric acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale esterification processes using continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and crystallization, would be essential to obtain high-purity product suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Diethyl 2,3-difluorofumarate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The double bond in the fumarate backbone can be reduced to form diethyl 2,3-difluorosuccinate.
Hydrolysis: The ester groups can be hydrolyzed to yield 2,3-difluorofumaric acid.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products:
Substitution: Products depend on the nucleophile used.
Reduction: Diethyl 2,3-difluorosuccinate.
Hydrolysis: 2,3-difluorofumaric acid.
Scientific Research Applications
Diethyl 2,3-difluorofumarate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to introduce fluorinated moieties into target molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms involving fumarate derivatives.
Medicine: Explored for its potential in drug development, particularly in designing fluorinated analogs of biologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism by which diethyl 2,3-difluorofumarate exerts its effects is primarily through its interaction with biological molecules. The fluorine atoms can form strong hydrogen bonds and alter the electronic properties of the molecule, affecting its reactivity and interactions with enzymes and receptors. The compound can act as an inhibitor or modulator of specific biochemical pathways, depending on the context of its use .
Comparison with Similar Compounds
Dimethyl fumarate: Another ester of fumaric acid, used in the treatment of multiple sclerosis and psoriasis.
Diethyl fumarate: Lacks the fluorine atoms, making it less reactive in certain contexts.
Diethyl maleate: The cis-isomer of diethyl fumarate, with different chemical properties and reactivity.
Uniqueness: Diethyl 2,3-difluorofumarate is unique due to the presence of fluorine atoms, which significantly alter its chemical and biological properties compared to non-fluorinated analogs. The fluorine atoms enhance the compound’s stability, lipophilicity, and ability to participate in specific biochemical interactions, making it a valuable tool in research and industrial applications .
Properties
Molecular Formula |
C8H10F2O4 |
|---|---|
Molecular Weight |
208.16 g/mol |
IUPAC Name |
diethyl (E)-2,3-difluorobut-2-enedioate |
InChI |
InChI=1S/C8H10F2O4/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h3-4H2,1-2H3/b6-5+ |
InChI Key |
PBYMHUNMKVHXHO-AATRIKPKSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(/C(=O)OCC)\F)/F |
Canonical SMILES |
CCOC(=O)C(=C(C(=O)OCC)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(Difluoromethyl)-2-(ethylimino)-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol](/img/structure/B12302883.png)

![6-Hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadecane-3,7-dione](/img/structure/B12302902.png)


![5-[2-(Furan-3-yl)ethyl]-8a-(hydroxymethyl)-5,6-dimethyl-4a,6,7,8-tetrahydronaphthalene-1-carboxylic acid](/img/structure/B12302923.png)
![1-[(4S)-4-Phenyl-2-thioxo-3-thiazolidinyl]ethanone](/img/structure/B12302925.png)

![4,6-Dimethyl-[1,3,5]triazin-2-ol](/img/structure/B12302946.png)

![rac-3-((3R,4R)-4-amino-1-benzylpyrrolidin-3-yl)-N-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propanamide](/img/structure/B12302957.png)
![Sulfuric acid, mono[(2S,5R)-2-(aminocarbonyl)-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] ester](/img/structure/B12302961.png)
![[8-[2-(3-Methylbutanoyloxy)propan-2-yl]-2-oxo-8,9-dihydrofuro[2,3-h]chromen-9-yl] 3-methylbutanoate](/img/structure/B12302962.png)
